molecular formula C26H31N3O3S B11281180 N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide

N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11281180
M. Wt: 465.6 g/mol
InChI Key: WFQKUGJTPDTUCO-UHFFFAOYSA-N
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Description

N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a sulfonamide group, a phthalazinone moiety, and a benzyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with cyclic anhydrides under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable sulfonyl chloride with an amine in the presence of a base such as triethylamine.

    Benzylation and Alkylation: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl or ethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activities, while the phthalazinone moiety may contribute to other pharmacological effects.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), potentially interfering with folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: Lacks the isopropyl group, potentially altering its biological activity.

    N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide: Contains a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The unique combination of the benzyl, ethyl, and isopropyl groups in N-benzyl-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(propan-2-yl)benzenesulfonamide contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

IUPAC Name

N-benzyl-2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C26H31N3O3S/c1-4-20-14-15-21(25-22-12-8-9-13-23(22)26(30)28-27-25)16-24(20)33(31,32)29(18(2)3)17-19-10-6-5-7-11-19/h5-7,10-11,14-16,18H,4,8-9,12-13,17H2,1-3H3,(H,28,30)

InChI Key

WFQKUGJTPDTUCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N(CC4=CC=CC=C4)C(C)C

Origin of Product

United States

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